molecular formula C12H24N2O3 B581372 Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1179338-62-5

Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B581372
CAS RN: 1179338-62-5
M. Wt: 244.335
InChI Key: UYDYNQSSAMMVRM-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H23N3O2 . It is also known by other names such as “1-Boc-4-(2-aminoethyl)piperazine” and "tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” was achieved by refluxing “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” with hydrazine hydrate in absolute ethanol for 8 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis . For example, the molecule of “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate” include a molecular weight of 229.32 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The structural flexibility of the piperazine ring in 1-Boc-4-(2-Aminoethyl)-4-hydroxypiperidine allows for diverse interactions with biological macromolecules. Researchers have explored its potential as a scaffold for drug development. Key applications include:

Safety And Hazards

The safety data sheet for a similar compound, “tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

The future directions for “Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate” and similar compounds could involve their use in the field of drug discovery due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . They could serve as useful building blocks/intermediates in the synthesis of several novel organic compounds with diverse biological activities .

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDYNQSSAMMVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672112
Record name tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate

CAS RN

1179338-62-5
Record name tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate (example 89, step a) (1.4 g) in a mixture of ethanol (20 mL) and acetic acid (20 mL) was hydrogenated at 4 atmospheres pressure of hydrogen in the presence of platinum(IV) oxide (0.25 g) for 4 hours. The catalyst was filtered off and the solvents removed under reduced pressure. The residue was partitioned between dilute aqueous NaOH and ethyl acetate and the organic layer dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure to afford the subtitled compound. Yield 1.1 g. Used directly.
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